molecular formula C23H36N2O2 B12513103 L-Tryptophan, 2,5,7-tris(1,1-dimethylethyl)-

L-Tryptophan, 2,5,7-tris(1,1-dimethylethyl)-

Cat. No.: B12513103
M. Wt: 372.5 g/mol
InChI Key: IQMAPACPGQFJNG-UHFFFAOYSA-N
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Description

(2S)-2-amino-3-(2,5,7-tri-tert-butyl-1H-indol-3-yl)propanoic acid is a complex organic compound characterized by its unique structure, which includes an indole ring substituted with three tert-butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(2,5,7-tri-tert-butyl-1H-indol-3-yl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring is synthesized through a Fischer indole synthesis, where a phenylhydrazine reacts with a ketone under acidic conditions.

    Introduction of tert-Butyl Groups: The tert-butyl groups are introduced via Friedel-Crafts alkylation, using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Amino Acid Formation: The final step involves the formation of the amino acid side chain through a Strecker synthesis, where the indole derivative reacts with ammonia and hydrogen cyanide, followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(2,5,7-tri-tert-butyl-1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the indole ring.

    Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles such as acyl chlorides, forming amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Oxo derivatives of the indole ring.

    Reduction: Reduced indole derivatives.

    Substitution: Amides and other substituted derivatives.

Scientific Research Applications

(2S)-2-amino-3-(2,5,7-tri-tert-butyl-1H-indol-3-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(2,5,7-tri-tert-butyl-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. For example, it may bind to and inhibit the activity of enzymes involved in neurotransmitter synthesis, thereby affecting neuronal function.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-3-(1H-indol-3-yl)propanoic acid: Lacks the tert-butyl groups, resulting in different chemical properties and biological activity.

    (2S)-2-amino-3-(2,5-di-tert-butyl-1H-indol-3-yl)propanoic acid: Contains two tert-butyl groups instead of three, leading to variations in steric hindrance and reactivity.

Uniqueness

The presence of three tert-butyl groups in (2S)-2-amino-3-(2,5,7-tri-tert-butyl-1H-indol-3-yl)propanoic acid makes it unique compared to similar compounds. These bulky groups can significantly influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for research and development.

Properties

IUPAC Name

2-amino-3-(2,5,7-tritert-butyl-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N2O2/c1-21(2,3)13-10-14-15(12-17(24)20(26)27)19(23(7,8)9)25-18(14)16(11-13)22(4,5)6/h10-11,17,25H,12,24H2,1-9H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMAPACPGQFJNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)NC(=C2CC(C(=O)O)N)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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